REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[OH-].[Na+].S(OCC)(O[CH2:18][CH3:19])(=O)=O>C(O)C>[CH2:18]([O:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10])[CH3:19] |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)C)C(C)=O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25.9 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture is concentrated by evaporation
|
Type
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EXTRACTION
|
Details
|
extracted with tert-butyl methyl ether (2×500 ml)
|
Type
|
WASH
|
Details
|
The organic phases are washed with brine (300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=C(C=C1)C)C(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |